molecular formula C17H24N2O3S B2607613 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 921888-75-7

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Cat. No. B2607613
CAS RN: 921888-75-7
M. Wt: 336.45
InChI Key: CNVZXQZHRHXWOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide”, similar compounds have been synthesized through various methods. For instance, a series of 2-oxo-1,2,3,4-tetrahydropyrimidines were synthesized by fusing urea, ethyl acetoacetate, and a variety of aldehydes using copper nitrate trihydrate as a catalyst .

Scientific Research Applications

Tandem Pummerer/Mannich Cyclization Cascade

A method involving the tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides was developed to prepare aza-heterocycles, including isoquinoline lactams. This process showcases the utility of sulfonamides in constructing complex molecular scaffolds, applicable in natural product synthesis and medicinal chemistry (Padwa et al., 2002).

Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research emphasizes the role of sulfonamides in facilitating efficient, green chemical reactions (Goli-Jolodar et al., 2016).

Sulfamoyl-4-oxoquinoline-3-carboxamides as CFTR Correctors

Sulfamoyl-4-oxoquinoline-3-carboxamides were synthesized for correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This research illustrates the potential therapeutic applications of sulfonamides in treating cystic fibrosis (Suen et al., 2006).

Future Directions

The future directions for research on “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide” could include further exploration of its potential therapeutic and pharmacological activities, as well as its synthesis and chemical properties. Given the activities of similar compounds, it may be of interest in the fields of medicinal chemistry and pharmaceutical research .

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-19-16-10-9-14(12-13(16)8-11-17(19)20)18-23(21,22)15-6-4-3-5-7-15/h9-10,12,15,18H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVZXQZHRHXWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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